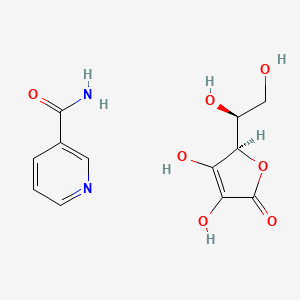

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide

Description

Properties

CAS No. |

1987-71-9 |

|---|---|

Molecular Formula |

C12H14N2O7 |

Molecular Weight |

298.25 g/mol |

IUPAC Name |

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;pyridine-3-carboxamide |

InChI |

InChI=1S/C6H6N2O.C6H8O6/c7-6(9)5-2-1-3-8-4-5;7-1-2(8)5-3(9)4(10)6(11)12-5/h1-4H,(H2,7,9);2,5,7-10H,1H2 |

InChI Key |

JMORAWFVNMGOKQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Nicotinamide ascorbate; Nicastubine; NSC 13130; NSC-13130; NSC13130; |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Niacinamide Ascorbate

Synthetic Methodologies for Niacinamide-Ascorbate Complex Formation

The creation of niacinamide ascorbate (B8700270) primarily involves the formation of a charge-transfer complex between niacinamide and ascorbic acid. kindofstephen.com This interaction is characterized by the transfer of an electron from ascorbic acid to niacinamide, resulting in a weak bond that holds the two molecules together. kindofstephen.com The formation of this complex is often visually indicated by a color change, typically to yellow. kindofstephen.comgoogleapis.com

In-Situ Preparation Techniques

A notable and practical approach for synthesizing niacinamide ascorbate is through in-situ preparation. google.comgoogle.com This method involves combining the precursor molecules, niacinamide and ascorbic acid, directly within a formulation, allowing the complex to form spontaneously. google.comgoogle.com This technique is advantageous as it simplifies the manufacturing process by eliminating the need for a separate synthesis and purification step of the complex before its inclusion in a final product. googleapis.com

For instance, a facial cleanser composition can be prepared by mixing ascorbic acid and niacinamide in a glycerin-based solvent system along with other ingredients. The niacinamide ascorbate complex forms directly within this mixture. google.com This in-situ method is versatile and can be applied to various delivery systems, including anhydrous systems, solutions, and traditional water and oil emulsions. googleapis.comgoogle.com

Below is an example of an in-situ preparation for a facial cleanser, demonstrating the conversion of individual components into the final Niacinamide Ascorbate complex.

| Ingredient | Initial Weight % (Column 1) | Final Weight % (Column 2) |

| Glycerin | To 100 | To 100 |

| Methyl paraben | 0.2 | 0.2 |

| Ascorbic Acid | 9.0 | 0.0 |

| Niacinamide | 6.0 | 0.0 |

| Niacinamide Ascorbate | 0.0 | 15.0 |

| Deionized Water | 15.0 | 15.0 |

| Phenoxyethanol | 0.9 | 0.9 |

| Sodium Cocoyl Isethionate | 20.0 | 20.0 |

| Table adapted from patent data illustrating the in-situ formation of Niacinamide Ascorbate. google.com |

Derivatization Strategies for Ascorbic Acid with Niacinamide

Derivatization of ascorbic acid with niacinamide is a key strategy to enhance the stability and bioavailability of both molecules. google.com Ascorbic acid is notoriously unstable and prone to oxidation. google.com Derivatization at the hydroxyl groups of ascorbic acid, particularly the reactive enediol system at the 2- and 3-positions, is a common approach to improve its stability. google.com

When niacinamide and ascorbic acid are combined, they form a 1:1 reversible complex. regimenlab.euregimenlab.com This complex formation is a type of derivatization that can protect the ascorbic acid from degradation. The interaction involves the formation of a charge-transfer complex, which is a weak association rather than a strong covalent bond. kindofstephen.comformulabotanica.com

Further derivatization strategies can involve introducing other chemical groups to the ascorbic acid molecule before or after complexation with niacinamide, though the primary interaction remains the formation of the niacinamide ascorbate complex itself. google.com For instance, patent literature describes various niacin and niacinamide derivatives with organic acids, highlighting the broad potential for creating novel compounds with specific properties. googleapis.com

Intermediate Compound Formation in Synthesis

During the synthesis of niacinamide ascorbate, the primary intermediate is the charge-transfer complex itself. kindofstephen.com However, under certain conditions, other reactions can occur. One such reaction is the hydrolysis of niacinamide to nicotinic acid (niacin). kindofstephen.comformulabotanica.com This reaction is generally slow and requires harsh conditions, such as high temperatures and very low pH. kindofstephen.comhealthline.comtheformularx.com

The formation of nicotinic acid is often considered an undesirable side reaction, as it can cause skin flushing. formulabotanica.comhealthline.com However, under typical formulation and storage conditions at room temperature, the conversion of niacinamide to niacin is minimal and often insignificant. kindofstephen.comhealthline.com

A Korean patent also describes a process for preparing an intermediate for an ascorbic acid derivative into which niacinamide is introduced, suggesting multi-step synthetic routes are also being explored. google.com

Reaction Conditions and Yield Optimization

The formation of niacinamide ascorbate is significantly influenced by the reaction conditions, particularly temperature and pH, as well as the solvent system used. Optimizing these parameters is crucial for maximizing the yield and stability of the complex.

Influence of Temperature and pH on Complexation

Temperature: High temperatures can accelerate the degradation of the components and the complex. While some heat can facilitate the initial complex formation, excessive heat can lead to the undesirable hydrolysis of niacinamide to nicotinic acid. kindofstephen.comhealthline.com Research has shown that significant conversion to niacin only occurs under extreme conditions, such as heating a 10% niacinamide solution to 120°C for 20 minutes or keeping it at 90°C in a pH 2 solution for 75 hours. kindofstephen.com At room temperature (25°C), the amount of niacin formed is less than 1% after six weeks. kindofstephen.com

pH: The pH of the solution is a critical factor in the formation of the niacinamide ascorbate complex. The maximum formation of the complex occurs at a pH of approximately 3.8. kindofstephen.comregimenlab.euformulabotanica.com At pH values higher or lower than this, the equilibrium shifts, and less of the complex is formed, leading to the separation of niacinamide and ascorbic acid. kindofstephen.comformulabotanica.com This pH-dependent formation is reversible. formulabotanica.com

The stability of ascorbic acid itself is also pH-dependent. It is more stable in acidic environments, with L-ascorbic acid functioning best at a low pH of around 3.5. medium.com In contrast, niacinamide is stable over a wide pH range but functions optimally at a pH closer to neutral (around 5-7). medium.comformulabotanica.com

| pH Level | Effect on Niacinamide Ascorbate Complex |

| < 3.8 | Reduced formation of the complex. kindofstephen.comformulabotanica.com |

| ~ 3.8 | Optimal for maximum complex formation. kindofstephen.comregimenlab.euformulabotanica.com |

| > 3.8 | Reduced formation of the complex. kindofstephen.comformulabotanica.com |

| ~ 7 (Physiological pH) | The complex tends to dissociate back into individual molecules. kindofstephen.com |

Solvent System Considerations in Synthesis

The choice of solvent system is crucial for the synthesis and stability of niacinamide ascorbate. Niacinamide is a water-soluble compound. formulabotanica.com The complex is typically formed in aqueous solutions or in solvent systems containing water-miscible organic solvents like glycerin or propylene (B89431) glycol. google.compreprints.org

The use of binary and ternary solvent systems has been explored to enhance the delivery of related compounds like 3-O-ethyl l-ascorbic acid, a derivative of vitamin C. For instance, a mixture of propylene glycol and propylene glycol monolaurate was found to be effective. nih.gov An optimized ternary system of propylene glycol, propylene glycol monolaurate, and isopropyl myristate significantly improved skin delivery. nih.gov While this research is on a derivative, it highlights the importance of the solvent system composition.

For niacinamide itself, the solubility in various solvents can range significantly, which in turn affects its availability for complexation. core.ac.uk The solvent system can also influence the stability of the final product. Anhydrous systems or those with low water activity can help to minimize the degradation of ascorbic acid and the hydrolysis of niacinamide. googleapis.comgoogle.com

Molecular Interactions and Complex Formation of Niacinamide Ascorbate

A Symphony of Forces: Intermolecular Bonding in Niacinamide Ascorbate (B8700270)

The formation and stability of the Niacinamide Ascorbate complex are dictated by a delicate interplay of various intermolecular forces. These non-covalent interactions, while individually weaker than covalent bonds, collectively determine the structure and properties of the complex.

The Framework of Interaction: Hydrogen Bonding Networks

At the heart of the Niacinamide Ascorbate complex lies an intricate network of hydrogen bonds. Research employing both experimental techniques, such as nuclear magnetic resonance (¹H NMR), and theoretical approaches, like density functional theory (DFT), has elucidated the primary sites of these interactions. researchgate.net

Studies have confirmed the existence of multiple hydrogen bonds, including O-H···N, O-H···O, C-H···N, C-H···O, and N-H···O, within the mixed system of ascorbic acid and niacinamide. researchgate.net The principal interaction sites on ascorbic acid are the hydrogen atoms of its enediol group. researchgate.net For niacinamide, the key locations for hydrogen bonding are the nitrogen atom within the pyridine (B92270) ring and the carbonyl oxygen atom of the amide group. researchgate.net Theoretical calculations have further specified that the hydrogen atom at position H11 and the nitrogen atom at N31 are more prone to interaction than the hydrogen at H9 and the oxygen at O32. researchgate.net This network of hydrogen bonds is a critical factor in the formation of cocrystals between L-ascorbic acid and nicotinamide (B372718). researchgate.net

Charge and Dissociation: Ionic Pairing Mechanisms

The formation of this 1:1 complex is reversible and highly dependent on the pH of the solution. regimenlab.eu The maximum interaction between niacinamide and ascorbic acid occurs at a pH of approximately 3.8. regimenlab.eu At this specific pH, roughly half of the molecules exist within the complex, while the other half remain as individual, unassociated molecules. regimenlab.eu As the pH deviates from this optimal value, becoming either more acidic or more alkaline, the equilibrium shifts, and the complex tends to dissociate back into its constituent niacinamide and ascorbic acid molecules. reddit.com An experiment conducted at 25°C determined the association equilibrium constant for the formation of niacinamide ascorbate to be 1.45. kindofstephen.com This pH-dependent dissociation is a key characteristic of the complex's behavior in aqueous systems. reddit.com

Subtle Attractions: The Role of Hydrophobic and Van der Waals Interactions

Van der Waals forces, which arise from temporary fluctuations in electron density, are present between all atoms and are crucial for the close association of the niacinamide and ascorbic acid molecules within the complex. nih.gov Hydrophobic interactions, driven by the tendency of nonpolar groups to minimize contact with water, may also play a role, particularly in how the complex orients itself in an aqueous environment. mdpi.com While less dominant than the electrostatic and hydrogen bonding interactions, these subtle forces are integral to the complete picture of the complex's molecular structure and stability. ijper.orgnih.gov

Niacinamide Ascorbate in Solution: A Dynamic Existence

The behavior of Niacinamide Ascorbate in an aqueous solution is dynamic, characterized by a continuous process of association and dissociation. Studying this behavior provides insights into the nature of the molecular interactions at play.

Probing Interactions with Sound: Ultrasonic Studies

Ultrasonic studies of aqueous solutions containing niacinamide and ascorbic acid offer valuable information about the molecular interactions occurring between the solute and solvent molecules. By measuring the ultrasonic velocity and density of these solutions at various concentrations and temperatures, researchers can deduce changes in the intermolecular forces and the stability of the bonding. actascientific.com

An investigation into aqueous solutions of both ascorbic acid and niacinamide revealed that the ultrasonic velocity increases with rising concentrations of both vitamins. actascientific.com This suggests a significant interaction between the solute and solvent molecules. actascientific.com Furthermore, the study of related thermo-acoustical parameters, such as internal pressure and isothermal compressibility, indicates the presence of strong intermolecular forces and the formation of associations within the solution. actascientific.com While these studies were conducted on the individual components in water, the data provides a foundation for understanding the types of interactions that would also govern the behavior of the Niacinamide Ascorbate complex in an aqueous system. actascientific.comactascientific.com

| Parameter | Observation with Increasing Concentration | Implication | Reference |

| Ultrasonic Velocity | Increases | Significant solute-solvent interaction | actascientific.com |

| Density | Increases | Increased packing of molecules | actascientific.com |

| Internal Pressure | Increases | Stronger intermolecular forces | actascientific.com |

| Isothermal Compressibility | Decreases | Molecules are more closely packed | actascientific.com |

A Telltale Hue: Spectroscopic Signatures of Complex Formation

The formation of the Niacinamide Ascorbate complex is accompanied by a distinct and observable spectroscopic signature: the appearance of a yellow color when aqueous solutions of niacinamide and ascorbic acid are mixed. regimenlab.eu This color change is a direct result of the formation of a charge-transfer complex and can be quantified using UV-Vis spectroscopy. regimenlab.eu

Kinetic studies have utilized UV-Vis spectroscopy to monitor the photodegradation of ascorbic acid in the presence of niacinamide. regimenlab.eu These studies have determined the rate constants for the reaction both with and without niacinamide, demonstrating that niacinamide can act as a promoter for the photodegradation of ascorbic acid under UV irradiation. regimenlab.eu A two-component spectrometric method has been developed to determine the concentrations of both ascorbic acid and niacinamide in a degraded solution by measuring absorbance at 243 nm and 261 nm (at pH 2.0). nih.gov While niacinamide itself has a maximum absorption at 262 nm, the formation of the complex leads to observable spectral changes. researchgate.net The appearance of the yellow color serves as a clear and measurable indicator of the molecular interaction and complex formation between niacinamide and ascorbic acid. regimenlab.eu

Role of Water in Molecular Interactions

Water is a critical medium for the molecular interactions and the very formation of the Niacinamide Ascorbate complex. Both its constituent molecules, Ascorbic Acid and Niacinamide, are water-soluble, a property governed by their polar functional groups that readily engage in interactions with water molecules. ausetute.com.auchemicalbook.comparchem.comdrugbank.com The hydrophilic nature of Ascorbic Acid stems from its multiple hydroxyl groups, which can form numerous hydrogen bonds with water. ausetute.com.augoogle.com Similarly, Niacinamide's solubility is facilitated by its ability to interact with water. ausetute.com.au

The formation of the Niacinamide Ascorbate complex is a reversible reaction that occurs in an aqueous solution. formulabotanica.comregimenlab.eu This process is often visually indicated by the appearance of a yellow color when the two compounds are mixed in water. formulabotanica.comreddit.com The stability of this complex in water is significantly influenced by the pH of the solution. The maximum interaction and formation of the complex occur at a pH of approximately 3.8. formulabotanica.comregimenlab.eukindofstephen.com As the pH of the aqueous environment deviates from this value, the complex is more likely to dissociate back into its individual components. formulabotanica.comkindofstephen.com This pH-dependent equilibrium means that as the complex moves into environments with a more neutral pH, the impetus for the molecules to remain associated decreases, and they separate. kindofstephen.com

Studies utilizing ultrasonic methods on aqueous solutions of Niacinamide and Ascorbic Acid provide further insight into the solute-solvent interactions. actascientific.comactascientific.com Research indicates that as the concentration of the vitamins increases in the water, the density of the solution also rises while the temperature drops. actascientific.com Furthermore, the internal pressure increases with higher concentrations, suggesting that the dispersion forces between the solute (the vitamin molecules) and the solvent (water) become stronger. actascientific.com This points to a significant intermolecular force and close packing of molecules within the solution. actascientific.com

Water also acts as the solvent in which photochemical interactions between the two molecules can occur. Studies on the photodegradation of Ascorbic Acid have shown that its degradation is accelerated in an aqueous solution when Niacinamide is present. regimenlab.eunih.gov In this context, water is the medium that facilitates the electronic interaction where Niacinamide acts as an electron acceptor, enhancing the rate of Ascorbic Acid's degradation under UV radiation. nih.gov The rate of this interaction is also pH-dependent, increasing as the pH of the aqueous solution rises. nih.gov

Research Findings on Aqueous Interactions

Detailed studies have quantified the interactions between the component molecules and water, revealing key physicochemical properties.

Table 1: Physicochemical Properties Related to Water Interaction

| Property | Value/Observation | Source |

|---|---|---|

| Niacinamide Ascorbate Solubility | Soluble in water and alcohol. | chemicalbook.comparchem.com |

| Ascorbic Acid Solubility | Soluble in water due to hydrogen bonding and dipole-dipole interactions. | ausetute.com.au |

| Niacinamide Solubility | Water-soluble vitamin. | researchgate.net |

| Predicted Water Solubility | 245.0 mg/mL | drugbank.com |

| Hydrogen Acceptor Count | 5 | drugbank.com |

| Hydrogen Donor Count | 4 | drugbank.com |

Table 2: Ultrasonic Study Findings in Aqueous Solutions of Niacinamide and Ascorbic Acid

| Parameter | Observation with Increasing Concentration | Implication | Source |

|---|---|---|---|

| Ultrasonic Velocity | Increases | Indicates a significant relation between solute-solvent components. | actascientific.com |

| Density | Increases | Suggests rising interactions in the aqueous solution. | actascientific.com |

| Internal Pressure | Increases | Shows that dispersion forces between solute and solvent are strengthening, indicating strong intermolecular force. | actascientific.com |

| Isothermal Compressibility | Decreases | Indicates that molecules are more closely packed. | actascientific.com |

Stability and Degradation Kinetics of Niacinamide Ascorbate Complexes

Photochemical Degradation Pathways and Mechanisms

The interaction between niacinamide and ascorbic acid under the influence of light can lead to accelerated degradation of ascorbic acid. regimenlab.eumdpi.com Niacinamide acts as a photosensitizer, promoting the breakdown of ascorbic acid upon exposure to UV radiation. regimenlab.eumdpi.comnih.gov This process involves a series of light-induced reactions that ultimately diminish the stability of the ascorbic acid component within the complex.

Light-Induced Electron Transfer Processes

The photochemical degradation of the niacinamide ascorbate (B8700270) complex is initiated by a light-induced electron transfer process. regimenlab.eu When exposed to light, niacinamide (NA) absorbs a photon and is promoted to an excited singlet state ([1Na]). regimenlab.eu This is followed by its conversion to an excited triplet state ([3Na]). regimenlab.eu In this excited state, niacinamide acts as an electron acceptor, facilitating the transfer of an electron from ascorbic acid (AH2). regimenlab.eunih.gov This transfer results in the formation of a reduced form of niacinamide (NAH) and an ascorbyl radical (AH•). regimenlab.eu

Formation of Reactive Intermediates (e.g., Ascorbyl Radical)

The light-induced electron transfer from ascorbic acid to niacinamide generates the ascorbyl radical (AH•) as a key reactive intermediate. regimenlab.eu This radical is a less stable form of ascorbic acid and is prone to further reactions. Two ascorbyl radicals can then interact to form one molecule of the original ascorbic acid (AH2) and one molecule of dehydroascorbic acid (DHA). regimenlab.eu The reduced niacinamide (NAH) formed in the initial step can be oxidized by molecular oxygen (O2) to regenerate niacinamide (NA) and produce hydrogen peroxide (H2O2). regimenlab.eu This cyclical process, where niacinamide is regenerated to continue promoting the degradation of ascorbic acid, highlights its role as a photocatalyst in this system. regimenlab.eu The formation of these reactive intermediates is a central aspect of the photodegradation mechanism. regimenlab.eunih.gov

Influence of pH on Photodegradation Kinetics

The rate of photodegradation of the niacinamide ascorbate complex is significantly influenced by the pH of the solution. nih.gov Studies have shown that the degradation rate constants increase with increasing pH. regimenlab.eunih.gov For instance, the apparent first-order rate constants for the photodegradation of ascorbic acid in the presence of niacinamide were observed to be approximately two-fold higher than for ascorbic acid alone across a pH range of 2.0 to 12.0. nih.gov

This pH-dependent increase in degradation is attributed to the ionization of ascorbic acid (AH2) to its ascorbyl anion form (AH-). mdpi.comnih.gov The ascorbyl anion is more susceptible to photodegradation compared to the neutral ascorbic acid molecule. mdpi.comnih.gov Therefore, under alkaline conditions where the ascorbyl anion is the predominant species, the rate of photodegradation is accelerated. mdpi.comresearchgate.net

Interactive Data Table: Effect of pH on the Photodegradation Rate of Ascorbic Acid in the Presence of Niacinamide

| pH | Apparent First-Order Rate Constant (k_obs) with Niacinamide (x 10⁻³ min⁻¹) nih.gov | Apparent First-Order Rate Constant (k₀) without Niacinamide (x 10⁻³ min⁻¹) nih.gov | Second-Order Rate Constant (k') for Interaction (M⁻¹ min⁻¹) nih.gov |

| 2.0 | 1.17 | 0.50 | 0.67 |

| 12.0 | 3.61 | 1.75 | 1.86 |

Oxidative Degradation Mechanisms

The niacinamide ascorbate complex is also susceptible to degradation through oxidative pathways, which involve the presence of oxygen and can be catalyzed by certain metal ions. These processes lead to the loss of the beneficial properties of ascorbic acid.

Role of Oxygen in Degradation

Oxygen plays a crucial role in the degradation of ascorbic acid, a key component of the niacinamide ascorbate complex. nih.govresearchgate.net The presence of oxygen can lead to the autoxidation of ascorbic acid, a process that can be accelerated by factors such as heat and the presence of transition metal ions. nih.govresearchgate.net In the context of the photochemical degradation of the niacinamide ascorbate complex, the reduced form of niacinamide (NAH) reacts with oxygen to regenerate niacinamide and produce hydrogen peroxide. regimenlab.eu This reaction not only perpetuates the degradation cycle of ascorbic acid but also introduces a reactive oxygen species (hydrogen peroxide) that can further contribute to oxidative stress. regimenlab.eu

Catalysis by Metal Ions (e.g., Cu²⁺, Fe²⁺, Zn²⁺)

Research has demonstrated that the addition of metal ions like Cu²⁺, Fe²⁺, and Zn²⁺ dose-dependently increases the intensity of the ascorbyl radical signal, which is directly linked to the accelerated degradation of ascorbate. nih.gov The catalytic effect of these metal ions is a critical consideration in the formulation and storage of products containing the niacinamide ascorbate complex, as trace amounts of these metals can significantly impact stability. researchgate.net For instance, nicotinamide (B372718) has been shown to inhibit lipid peroxidation and protein oxidation induced by the ascorbate-Fe²⁺ system. nih.gov

Formation of Dehydroascorbic Acid and Further Inactive Products

Following its formation, dehydroascorbic acid can undergo further, irreversible hydrolysis. This reaction leads to the formation of 2,3-diketogulonic acid, an inactive product. nih.govresearchgate.net The presence of niacinamide can influence this degradation process. Research indicates that niacinamide may act as a photo-degradation accelerator for ascorbic acid, particularly under UV irradiation. nih.govresearchgate.netregimenlab.euresearchgate.net

The proposed mechanism for this photo-degradation involves niacinamide absorbing a photon of light and transitioning to an excited state. regimenlab.eu In this state, it reacts with ascorbic acid to generate an ascorbyl radical. Subsequently, two ascorbyl radicals can interact to produce one molecule of ascorbic acid and one molecule of dehydroascorbic acid, effectively accelerating the degradation process. regimenlab.eu Under aerobic conditions in an acidic solution, dehydroascorbic acid can further break down into products like 2-furoic acid and 3-hydroxy-pyrone. nih.gov

Thermodynamic and Kinetic Stability Analysis

The interaction between niacinamide and ascorbic acid in an aqueous solution leads to the formation of a yellow-colored, charge-transfer complex known as niacinamide ascorbate. regimenlab.eukindofstephen.com This formation is a reversible process, and the stability of the complex is governed by thermodynamic and kinetic factors. kindofstephen.com An experiment determined the association equilibrium constant for the complex to be 1.45 at 25°C, indicating a balance between the complexed and free forms of niacinamide and ascorbic acid in solution. kindofstephen.com

While the formation of this complex helps to stabilize ascorbic acid against certain forms of degradation, it is important to note that niacinamide can also promote the photodegradation of ascorbic acid. regimenlab.eukindofstephen.com The rate of photodegradation of ascorbic acid was found to be twice as fast in the presence of niacinamide compared to ascorbic acid alone. regimenlab.eu

Temperature-Dependent Degradation Kinetics

Temperature is a critical factor influencing the degradation rate of Niacinamide Ascorbate. The degradation of ascorbic acid, a component of the complex, typically follows first-order kinetics, with the rate constant increasing with temperature. nih.govdergipark.org.trnih.gov For instance, research on the thermal degradation of L-ascorbic acid and niacin in black mulberry juice between 70°C and 95°C determined their activation energies to be 58.5 kJ mol⁻¹ and 52.1 kJ mol⁻¹, respectively, based on the Arrhenius equation. dergipark.org.tr

Activation Energies for Thermal Degradation

| Compound | Activation Energy (Ea) | Temperature Range |

|---|---|---|

| L-Ascorbic Acid | 58.5 kJ mol⁻¹ | 70°C - 95°C |

| Niacin | 52.1 kJ mol⁻¹ | 70°C - 95°C |

Studies have shown that at elevated temperatures, the hydrolysis of niacinamide to nicotinic acid can occur. kindofstephen.com One experiment demonstrated that it took approximately 75 hours at 90°C in a pH 2 solution to convert about half of the niacinamide into niacin. kindofstephen.com However, niacinamide is generally considered stable, with a 10% solution showing no formation of niacin even after being heated to 120°C for 20 minutes. kindofstephen.com The interaction between pure ascorbic acid and niacinamide that produces nicotinic acid has been noted to occur at high temperatures, a condition unlikely in modern formulations stored at room temperature. byrdie.com

pH Dependence of Complex Stability

The stability of the Niacinamide Ascorbate complex is highly dependent on the pH of the solution. The formation of the complex is optimal at a pH of approximately 3.8. regimenlab.eukindofstephen.com At pH values higher or lower than this, the formation of the complex decreases, and it tends to dissociate back into its individual components. kindofstephen.com

The stability of the individual components is also pH-sensitive. Niacinamide exhibits optimal stability in a pH range of 4 to 6. maelove.com Outside of this range, it is more susceptible to hydrolysis into nicotinic acid. maelove.comulprospector.com Ascorbic acid, on the other hand, is most stable in acidic conditions, specifically at a pH below 3.5. researchgate.net Its degradation rate increases significantly under alkaline conditions. nih.gov Furthermore, the photodegradation of ascorbic acid in the presence of niacinamide is also pH-dependent, with the rate of degradation increasing as the pH rises. regimenlab.eu

Effect of pH on Photodegradation Rate of Ascorbic Acid with Niacinamide

| pH | Rate Constant (k) x 10⁻³ min⁻¹ (Ascorbic Acid Alone) | Rate Constant (k) x 10⁻³ min⁻¹ (Ascorbic Acid with Niacinamide) |

|---|---|---|

| 2.0 | 0.50 | 1.17 |

| 12.0 | 1.75 | 3.61 |

This data illustrates that the rate of photodegradation more than doubles in the presence of niacinamide across the pH spectrum. regimenlab.eu

Long-Term Stability Projections

Projecting the long-term stability of Niacinamide Ascorbate involves considering the stability of its individual constituents under various storage conditions. The degradation of ascorbic acid is a primary concern for the long-term viability of the complex. Accelerated stability models have been employed to predict the shelf life of L-ascorbic acid powder, where changes in appearance due to oxidation are a limiting factor. researchgate.net These models expose the substance to high temperatures (50-90°C) and a range of relative humidity (0-80%) to simulate long-term storage. researchgate.net

For encapsulated ascorbic acid, studies have shown a retention of around 90% after 60 days of storage at room temperature. nih.gov The stability of niacinamide and its cofactors has also been studied. In a Tris buffer at 19°C, over 90% of the nicotinamide cofactor NADH was retained after 43 days. mdpi.com However, the stability was significantly lower in other buffers and at a slightly higher temperature of 25°C. mdpi.com This underscores the importance of formulation and storage conditions for long-term stability. The presence of moisture is also a critical factor, as it can enhance the degradation rates of vitamin C forms. researchgate.net Therefore, for optimal long-term stability, Niacinamide Ascorbate products should be stored in conditions that minimize exposure to light, high temperatures, and moisture.

Biochemical and Cellular Mechanistic Investigations of Niacinamide and Ascorbate Co Presence in Vitro/pre Clinical Focus

Modulation of Cellular Redox Homeostasis

Niacinamide and ascorbate (B8700270), through distinct yet complementary mechanisms, contribute significantly to the maintenance of cellular redox homeostasis. This is crucial for mitigating oxidative stress, a key factor in cellular aging and pathology. Their co-presence offers a multi-faceted approach to cellular protection against oxidative damage.

Niacinamide is a fundamental precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). researchgate.netnih.gov These molecules are central to cellular metabolism and energy production, existing in both oxidized (NAD+, NADP+) and reduced (NADH, NADPH) forms. The ratio of these forms is a critical indicator of the cell's redox state. nih.govwikipedia.org

As a precursor, niacinamide supplementation can boost intracellular NAD+ levels, which tend to decline with age and under conditions of cellular stress. caringsunshine.comnih.gov Elevated NAD+ levels can, in turn, enhance the production of ATP through oxidative phosphorylation and support various enzymatic reactions crucial for cellular function. researchgate.netnih.gov The NAD+/NADH ratio is particularly important for catabolic reactions, while the NADP+/NADPH couple is vital for anabolic processes and antioxidant defense systems. researchgate.netembopress.org NADPH, for instance, is a key component in the regeneration of glutathione (B108866), a major cellular antioxidant. nih.gov

The following table summarizes the key roles of NAD+/NADH and NADP+/NADPH systems influenced by niacinamide:

| System | Primary Function | Role of Niacinamide |

| NAD+/NADH | Electron carrier in catabolic reactions (e.g., glycolysis, citric acid cycle) for ATP production. researchgate.netwikipedia.org | Precursor to NAD+, helping to maintain a high NAD+/NADH ratio favorable for oxidative reactions. wikipedia.org |

| NADP+/NADPH | Electron donor in anabolic reactions (e.g., fatty acid and nucleic acid synthesis) and antioxidant defense. researchgate.netembopress.org | Precursor to NADP+, supporting the production of NADPH, which is crucial for reductive biosynthesis and regenerating antioxidant molecules like glutathione. nih.gov |

Ascorbate is a potent water-soluble antioxidant capable of neutralizing a wide array of reactive oxygen species (ROS), including superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide. mdpi.commdpi.com A significant aspect of its antioxidant activity is its rapid reaction with singlet oxygen, a highly reactive and damaging ROS. nih.govmdpi.com The reaction between ascorbate and singlet oxygen is a chemical quenching process that results in the formation of hydrogen peroxide, which can then be detoxified by cellular enzymes like catalase and glutathione peroxidase. nih.gov

This scavenging activity is crucial in protecting cellular components, such as lipids and proteins, from oxidative damage. medex.com.bd The ability of ascorbate to donate electrons makes it an effective free radical scavenger, thereby mitigating oxidative stress within aqueous cellular compartments. researchgate.netnih.gov

| Reactive Oxygen Species | Effect of Ascorbate | Research Finding |

| Singlet Oxygen (¹O₂) | Rapid chemical quenching. nih.gov | The reaction of ascorbate with singlet oxygen is rapid (k = 3 × 10⁸ M⁻¹ s⁻¹), producing hydrogen peroxide. nih.gov |

| Superoxide Radical (O₂⁻) | Reduction to hydrogen peroxide. mdpi.com | Vitamin C can donate an electron to the superoxide radical. mdpi.com |

| Hydroxyl Radical (•OH) | Neutralization through electron donation. mdpi.com | Ascorbic acid can reduce and neutralize hydroxyl radicals. mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Reduction to water. mdpi.com | Ascorbic acid can act as a reducing agent to neutralize hydrogen peroxide. mdpi.com |

Lipid peroxidation is a destructive chain reaction initiated by ROS, leading to damage of cellular membranes and the formation of mutagenic and carcinogenic byproducts. Both niacinamide and ascorbate have demonstrated the ability to inhibit lipid peroxidation in preclinical models.

Niacinamide has been shown to protect against lipid peroxidation induced by oxidative stress. nih.govnih.gov In studies using human keratinocytes exposed to particulate matter, niacinamide pretreatment significantly decreased lipid peroxidation. nih.gov Similarly, in rat brain mitochondria, niacinamide showed a protective effect against lipid peroxidation induced by ROS-generating systems. nih.gov

Ascorbic acid's role in inhibiting lipid peroxidation is well-established and stems from its ability to scavenge the free radicals that initiate the peroxidation cascade. nih.gov It can also regenerate the antioxidant form of vitamin E, another key inhibitor of lipid peroxidation within cellular membranes.

| Compound | Model System | Findings on Lipid Peroxidation Inhibition |

| Niacinamide | Human HaCaT keratinocytes | Inhibited PM2.5-induced lipid peroxidation. nih.gov |

| Niacinamide | Rat brain mitochondria | Protected against lipid peroxidation induced by ascorbate-Fe2+ and photosensitization. nih.gov |

| Ascorbic Acid | Rat hippocampus | Reduced oxidative stress stemming from lipid peroxidation in rat models. nih.gov |

Influence on DNA Integrity and Repair Mechanisms

The co-presence of niacinamide and ascorbate also exerts a significant influence on the maintenance of genomic stability. Niacinamide, in particular, plays a multifaceted role in DNA repair and related processes, while ascorbate's antioxidant properties provide a protective shield against DNA-damaging oxidative insults.

Niacinamide, through its role as a precursor to NAD+, indirectly influences DNA-binding activities of key proteins involved in DNA repair and transcription. One of the most critical enzymes in this context is poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov Upon detection of DNA strand breaks, PARP-1 binds to the damaged DNA and utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) polymers. nih.govresearchgate.net This process is essential for signaling and recruiting other DNA repair proteins to the site of damage. mdpi.com

Furthermore, niacinamide has been observed to modulate the DNA binding specificity of the tumor suppressor protein p53. nih.gov In cellular models, treatment with niacinamide, which increases intracellular NAD+ levels, altered the binding of p53 to the DNA of certain target genes. nih.govresearchgate.net This suggests that fluctuations in cellular NAD+ concentrations, influenced by niacinamide availability, can directly impact the transcriptional programs regulated by p53.

Niacinamide's influence extends to the fundamental processes of DNA synthesis and transcription. As a precursor to NAD+ and NADP+, it provides the necessary cofactors for the synthesis of nucleic acids. nih.govembopress.org NADPH, derived from NADP+, is required for the synthesis of deoxyribonucleotides, the building blocks of DNA.

The activation of PARP-1 by niacinamide-derived NAD+ is a critical step in facilitating DNA repair, which is intrinsically linked to the resumption of DNA synthesis and transcription following DNA damage. nih.gov By promoting efficient DNA repair, niacinamide helps to maintain genomic integrity, a prerequisite for accurate DNA replication and transcription. mdpi.com However, it is also noted that high doses of niacinamide supplementation in maternal rats led to changes in fetal DNA methylation and gene expression, indicating a complex role in epigenetic regulation. cambridge.org

Mitigation of UV-Induced DNA Damage in Cellular Systems

Ultraviolet (UV) radiation is a significant source of cellular stress, causing direct damage to DNA primarily through the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxoG), a form of oxidative DNA damage. researchgate.netrsc.org The presence of niacinamide has been shown to be instrumental in mitigating this damage by enhancing DNA repair mechanisms. plos.org

In vitro studies using primary human melanocytes and keratinocytes have demonstrated that niacinamide significantly enhances the repair of UV-induced CPDs and oxidative DNA damage. researchgate.netnih.gov This enhancement is linked to niacinamide's role as a precursor for NAD+, an essential coenzyme for adenosine (B11128) triphosphate (ATP) production. researchgate.net UV exposure can deplete cellular ATP levels, which are critical for the energy-dependent process of DNA repair. By preventing this UV-induced ATP decline, niacinamide ensures that cellular repair machinery has the necessary energy to function effectively. researchgate.net Research confirms that niacinamide increases unscheduled DNA synthesis (UDS), a key indicator of excision repair, in human keratinocytes, signifying a boost in the DNA repair rate. researchgate.netnih.gov Furthermore, pre-treatment of keratinocytes with niacinamide before UVB irradiation effectively prevents oxidative stress and DNA damage. nih.gov

While niacinamide directly supports the energy requirements for DNA repair, ascorbate's primary role is as a potent antioxidant. It helps mitigate oxidative stress in mitochondria and protects mitochondrial DNA. caringsunshine.com A study involving a mixture of niacinamide and vitamin C found it could mitigate melanogenesis following UV-B exposure by modulating mitochondrial oxidative stress. nih.gov The combined presence of niacinamide to fuel repair and ascorbate to neutralize reactive oxygen species presents a dual-pronged approach to mitigating UV-induced cellular damage.

Table 1: Effects of Niacinamide on UV-Induced DNA Damage Markers

| Cell Type | UV-Induced Damage Marker | Effect of Niacinamide Treatment | Reference |

|---|---|---|---|

| Human Melanocytes | Cyclobutane Pyrimidine Dimers (CPDs) | Enhanced repair | nih.gov |

| Human Melanocytes | Oxidative DNA Damage (8oxoG) | Enhanced repair | nih.gov |

| HaCaT Keratinocytes | Cyclobutane Pyrimidine Dimers (CPDs) | Reduced levels via enhanced repair | researchgate.netplos.org |

| HaCaT Keratinocytes | Oxidative DNA Damage (8oxoG) | Reduced levels via enhanced repair | researchgate.netplos.org |

| Human Keratinocytes | Unscheduled DNA Synthesis (UDS) | Increased rate of repair | researchgate.net |

Cellular Metabolic Pathway Interactions

Niacinamide and ascorbate interact with fundamental cellular metabolic pathways, particularly those centered around energy production and DNA integrity.

Ascorbate also participates in enzymatic reactions involved in energy production. caringsunshine.com The co-presence of these compounds can, therefore, influence cellular bioenergetics, with niacinamide modulating the NAD+/NADH ratio essential for the tricarboxylic acid cycle and ascorbate protecting mitochondrial components from oxidative damage. caringsunshine.comnih.gov

Poly-ADP-Ribose Polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. frontiersin.org Upon detecting DNA strand breaks, PARP-1 becomes activated and synthesizes poly-ADP-ribose chains on various nuclear proteins to signal for and recruit DNA repair machinery. nih.gov While this is a crucial repair function, intense DNA damage can lead to PARP-1 hyperactivation. frontiersin.orgnih.gov This hyperactivation consumes large quantities of its substrate, NAD+, leading to a severe depletion of cellular NAD+ and, consequently, ATP pools. nih.govresearchgate.net This energy crisis can ultimately induce a form of cell death known as parthanatos. frontiersin.orgnih.gov

Niacinamide functions as a direct inhibitor of PARP-1. frontiersin.orgnih.govnih.gov By inhibiting PARP-1 activity, niacinamide prevents the excessive consumption of NAD+ during periods of significant DNA stress. researchgate.netnih.gov This action preserves the cellular energy supply, allowing for DNA repair to occur without triggering cell death due to energy depletion. nih.gov This mechanism is a critical aspect of niacinamide's protective effects in cells under stress from agents like UV radiation or chemical mutagens. nih.govnih.gov

Mechanisms of Antimicrobial Activity in Microorganisms

Recent in vitro research has revealed that niacinamide possesses direct antimicrobial properties, functioning through mechanisms that disrupt the microbial cell cycle and alter cellular morphology. nih.gov

Studies investigating the antimicrobial mode of action of niacinamide have demonstrated its ability to induce cell cycle arrest in a variety of microorganisms, including Gram-negative and Gram-positive bacteria and yeast. nih.govnih.gov Under niacinamide treatment, microbial cells were observed to increase in size and prepare for cell division; however, they were ultimately prevented from completing the process and separating into daughter cells. nih.govresearchgate.net This arrest is theorized to be caused by niacinamide's direct interaction with microbial DNA, which hinders successful DNA replication and amplification, a critical step for cell division. nih.govnih.gov In some microorganisms, niacinamide's inhibitory effect is also linked to the inhibition of sirtuins, an NAD+-dependent family of enzymes that play regulatory roles in bacteria. nih.gov

Table 2: Observed Effects of Niacinamide on Microbial Cell Cycle

| Microorganism Type | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Bacteria (Gram-positive, Gram-negative) | Cells increase in volume and length but fail to complete division | Cell cycle arrest; direct interaction with DNA hindering amplification | nih.govresearchgate.net |

| Yeast (C. albicans) | Cells increase in volume but fail to complete division | Cell cycle arrest; inhibition of NAD+-dependent enzymes (sirtuins) | nih.gov |

Concurrent with inducing cell cycle arrest, niacinamide treatment causes significant morphological changes in microbial cells. nih.gov Microscopic examination of bacteria such as E. coli, S. aureus, and P. aeruginosa treated with niacinamide revealed that the cells became significantly larger and elongated. nih.govsharonpc.com While preparing to divide, as evidenced by visible septum formation in some species, the microorganisms failed to complete the division process. nih.gov

Transmission electron microscopy (TEM) has provided further insight into these structural changes. In the yeast C. albicans, niacinamide treatment resulted in notable effects on the cell wall and cell membrane. nih.gov In bacteria, a clear alteration in the spatial structure of DNA was observed, with DNA material appearing to cover a larger area of the cell, suggesting induced chromatin relaxation. nih.govresearchgate.net These profound changes to the physical structure of the microbial cells underscore the disruptive impact of niacinamide on fundamental cellular processes.

Inhibition of Enzymatic Activities (e.g., Hst3p)

In pre-clinical investigations, nicotinamide, a form of niacinamide, has been identified as an inhibitor of Hst3p, a member of the NAD+-dependent histone deacetylase family known as sirtuins. nih.gov The inhibition of Hst3p by nicotinamide in Candida albicans leads to an increase in the acetylation of histone H3 at lysine (B10760008) 56 (H3K56ac). nih.gov This enzymatic inhibition has been shown to result in significant growth inhibition of the fungus. nih.gov Studies have demonstrated that this inhibitory effect is specific to nicotinamide, as nicotinic acid, which does not inhibit Hst3p, failed to produce the same outcome. nih.gov The cytotoxic effects on C. albicans following Hst3p inhibition are linked to the presence of the acetyltransferase Rtt109p, indicating a dependency on the H3K56ac modification. nih.gov Further research has confirmed that inhibiting Hst3p with nicotinamide (NAM) under yeast-promoting conditions causes the formation of abnormal V-shaped hyphae. nih.gov

Modulation of Cellular Pigmentation Processes (in vitro models)

In vitro studies utilizing co-culture models of melanocytes and keratinocytes have demonstrated that niacinamide is an effective inhibitor of melanosome transfer. researchgate.netnih.gov Research indicates that niacinamide inhibits the transfer of melanosomes from melanocytes to keratinocytes by 35-68%. researchgate.netnih.gov This action is considered a key mechanism for its skin-lightening effects. researchgate.netnih.gov The inhibitory effect of niacinamide on melanosome transfer has been shown to be reversible. nih.govresearchgate.net In co-culture systems treated with niacinamide, normal melanosome transfer was observed to resume within three days after the removal of the compound. nih.gov This reversibility suggests that niacinamide's modulation of pigmentation processes is not permanent at a cellular level. nih.govresearchgate.net

Table 1: Effect of Niacinamide on Melanosome Transfer in Keratinocyte/Melanocyte Co-Culture Model

| Compound | Model System | Observed Effect | Inhibition Rate (%) | Source(s) |

| Niacinamide | Keratinocyte/Melanocyte Co-culture | Inhibition of melanosome transfer | 35-68% | researchgate.netnih.gov |

The effects of niacinamide and ascorbate on tyrosinase activity present a complex picture in monoculture studies. Some research has found that niacinamide alone had no effect on the catalytic activity of mushroom tyrosinase or on melanogenesis in cultured melanocytes. researchgate.netnih.gov Conversely, other studies have suggested that niacinamide can suppress tyrosinase activity and impede melanin (B1238610) synthesis. researchgate.netresearchgate.net

When studied in combination, a mixture containing niacinamide and vitamin C (ascorbate) was found to decrease tyrosinase activity in melanocytes that were treated with conditioned medium from UV-irradiated keratinocytes. mdpi.comresearchgate.net This suggests a potential synergistic or combined effect of the two compounds in modulating this key enzyme in melanogenesis. mdpi.com

Interestingly, conflicting findings have been reported for ascorbic acid when studied in isolation. One study noted that while ascorbic acid is known to inhibit melanogenesis, it can also act as a pro-oxidant and stimulate the activity and expression of tyrosinase in B16F10 melanoma cells. nih.gov This effect was linked to the activation of the p38 MAPK signaling pathway, which subsequently up-regulated melanogenic factors. nih.gov

Advanced Analytical Methodologies for Niacinamide Ascorbate Characterization and Quantification

Chromatographic Techniques for Simultaneous Determination

Chromatographic methods are paramount for the separation and quantification of niacinamide and ascorbic acid within a single analysis, offering high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of water-soluble vitamins, including niacinamide and ascorbic acid. nutriscene.org.myresearchgate.netnih.gov Reversed-phase HPLC, often utilizing a C18 column, is a common approach. researchgate.netnih.govphcog.com The separation is typically achieved by using a mobile phase consisting of an aqueous component, often with an acid modifier like acetic acid or trifluoroacetic acid to control pH and improve peak shape, and an organic modifier such as methanol (B129727) or acetonitrile. researchgate.netbohrium.comoup.com

Several studies have developed and validated HPLC methods for the simultaneous analysis of niacinamide and ascorbic acid (or its derivatives) in cosmetic and pharmaceutical preparations. nih.govresearchgate.netbohrium.comoup.com For instance, a method for analyzing arbutin, niacinamide, and 3-O-ethyl ascorbic acid in whitening creams used a C18 column with a gradient elution of a methanol and aquabidest mixture, with UV detection at 220 nm. researchgate.netnih.gov Another study reported a fast and sustainable HPLC method for the simultaneous quantification of ascorbic acid and nicotinamide (B372718) (niacinamide) in cosmetic emulsions, achieving separation in under 3.5 minutes. bohrium.com This method utilized a Symmetry Shield column with a mobile phase of purified water with 0.01% trifluoroacetic acid and ethanol (B145695) (95:5, v/v) and detection at 254 nm. bohrium.com

The selection of the detector wavelength is critical and is often set based on the absorption maxima of the analytes. Niacinamide has an absorption maximum at approximately 260-262 nm, while ascorbic acid's maximum is around 244-263 nm. nutriscene.org.myunmas.ac.id To simultaneously detect both, a wavelength of around 254 nm or 265 nm is often chosen, or a photodiode array (PDA) detector is used to monitor multiple wavelengths. phcog.combohrium.comnih.gov

Validation of these HPLC methods typically demonstrates good linearity, accuracy, precision, and selectivity, ensuring their reliability for routine quality control. researchgate.netoup.com

Table 1: HPLC Methods for Simultaneous Determination of Niacinamide and Ascorbic Acid/Derivatives

| Analyte(s) | Matrix | Column | Mobile Phase | Detection Wavelength | Key Findings | Reference |

| Niacinamide, 3-O-Ethyl Ascorbic Acid, Arbutin | Whitening Cream | ODS-3 RP-C18 Inertsil | Gradient of aquabidest, methanol, and acetonitrile | 220 nm | Good selectivity, linearity, accuracy, and precision. | researchgate.netnih.govoup.com |

| Ascorbic Acid, Nicotinamide | Cosmetic Emulsion | Symmetry Shield (4.6 x 250 mm, 5 µm) | Purified water with 0.01% trifluoroacetic acid and ethanol (95:5, v/v) | 254 nm | Fast (AA: 2.7 min, NIC: 3.2 min), linear, precise, and accurate. | bohrium.com |

| Ascorbyl Glucoside, Kojic Acid, Niacinamide | Bleaching Cosmetics | Hypersil Fluophase PFP | 0.020 M phosphate (B84403) buffer in 40% (v/v) methanol (pH 5.5) | 254 nm | Separation within 4.5 min, good linearity and recovery. | nih.gov |

| Water-Soluble Vitamins (including Niacinamide and Ascorbic Acid) | Pharmaceutical Preparations | µBondapak C18 | Various mobile phase systems with ion-pairing reagents | 265 nm, 290 nm, 340 nm | Successful separation of eight vitamins in less than 20 minutes. | nutriscene.org.my |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including shorter analysis times, improved resolution, and reduced solvent consumption. researchgate.net These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. nih.gov

While specific studies focusing solely on the UHPLC analysis of niacinamide ascorbate (B8700270) are less common, the principles and advantages of the technique are directly applicable. The transfer of methods from HPLC to UHPLC is a common practice to enhance efficiency. researchgate.net For instance, a study developing and validating HPLC and UHPLC methods for ferulic acid and nicotinamide demonstrated the successful transfer and optimization, resulting in a faster analysis time with the UHPLC system. researchgate.net

A UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous measurement of nine water-soluble vitamins, including nicotinamide and ascorbic acid, in human serum. nih.gov This method utilized a C18 column and an electrospray ionization source, offering high sensitivity and accuracy with a small sample volume. nih.gov The enhanced speed and efficiency of UHPLC make it an ideal platform for high-throughput analysis in quality control and research settings. researchgate.net

Spectrophotometric Methods

Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of niacinamide and ascorbic acid, particularly in less complex mixtures.

UV-Visible Spectrophotometry for Absorbance Measurement

Direct UV-Visible spectrophotometry can be used for the quantification of niacinamide and ascorbic acid. However, a significant challenge arises from the overlapping absorption spectra of the two compounds. nih.gov Niacinamide typically exhibits an absorption maximum around 261-262 nm, while ascorbic acid's peak is around 243-245 nm. nih.govrjptonline.org This spectral overlap makes the direct, simultaneous quantification of both components in a mixture unreliable without the use of more advanced data processing techniques. nih.gov

To overcome this limitation, derivative spectrophotometry has been successfully applied. First-order derivative spectrophotometry (FODS) can resolve the overlapping spectra by identifying zero-crossing points where one component has zero derivative absorbance, allowing for the quantification of the other. nih.govacs.org A study demonstrated the successful application of FODS for the simultaneous determination of ascorbic acid and nicotinamide in cocrystal formulations, showing good linearity and precision. nih.gov

Another approach involves using specific reagents that react with one of the components to produce a colored product with a distinct absorption wavelength, though this can introduce issues of specificity. nih.gov

Table 2: UV-Visible Spectrophotometric Data for Niacinamide and Ascorbic Acid

| Compound | Typical λmax (nm) | Notes | Reference |

| Niacinamide | 260 - 262 | Overlaps with Ascorbic Acid's spectrum. | nutriscene.org.myrjptonline.org |

| Ascorbic Acid | 243 - 263 | Overlaps with Niacinamide's spectrum. Instability in aqueous solution is a concern. | nutriscene.org.myunmas.ac.idnih.gov |

Chemometric Approaches in Analytical Characterization

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data, and it is particularly useful for analyzing complex mixtures where spectral or chromatographic overlap occurs.

Partial Least Squares (PLS) Modeling for Mixture Analysis

Partial Least Squares (PLS) regression is a powerful chemometric technique used for quantitative analysis, especially when dealing with multicollinearity in data, such as overlapping spectra in UV-Visible spectrophotometry. arabjchem.org PLS builds a linear regression model by projecting the predictor variables (e.g., absorbance values at multiple wavelengths) and the response variables (e.g., concentrations of analytes) to a new space of latent variables. sartorius.com

Several studies have successfully used PLS in conjunction with UV-Visible spectrophotometry for the simultaneous determination of niacinamide and ascorbic acid in various samples, including facial serums and pharmaceutical preparations. unmas.ac.idnih.gov In this approach, a calibration set of mixtures with known concentrations of both analytes is prepared. Their UV-Visible spectra are recorded, and a PLS model is developed to correlate the spectral data with the concentrations. unmas.ac.id

For example, a study developed a method for the simultaneous analysis of ascorbic acid and niacinamide in facial serum using a PLS model built from 20 training sets and validated with 5 test sets. unmas.ac.idresearchgate.net The method demonstrated good validation results according to USP requirements. unmas.ac.idunmas.ac.id The robustness of the PLS model allows for accurate quantification even in the presence of matrix effects and spectral overlap that would hinder simpler spectrophotometric methods. arabjchem.org The use of PLS can also be applied to other analytical techniques, such as voltammetry, to resolve complex signals from multiple components. nih.gov

Mass Spectrometry for Stability and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical tool for the structural elucidation and stability testing of Niacinamide Ascorbate. It provides detailed information on the molecular weight and fragmentation pattern of the compound, which is essential for confirming its identity and for identifying any degradation products that may form under various stress conditions. Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful, as it separates the analyte from other components in a sample before detection. nih.gov

In stability studies, LC-MS can be employed to monitor the degradation of Niacinamide Ascorbate over time. By analyzing samples subjected to conditions such as heat, light, and humidity, researchers can identify and quantify the formation of degradants. The high sensitivity and selectivity of MS allow for the detection of trace-level impurities and degradation products, providing a comprehensive stability profile of the compound. nih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity and structural confirmation capabilities of mass spectrometry. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Niacinamide Ascorbate) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. nih.gov This process creates a unique fragmentation fingerprint for the molecule.

For Niacinamide Ascorbate, MS/MS can be used to:

Confirm Structure: The fragmentation pattern can be analyzed to confirm the presence of both the niacinamide and ascorbate moieties within the molecule.

Identify Degradation Products: By comparing the MS/MS spectra of stressed samples to that of a reference standard, unknown degradation products can be identified based on their unique fragmentation patterns.

Quantify with High Selectivity: A highly selective and sensitive quantification technique called Multiple Reaction Monitoring (MRM) can be used. In MRM, specific precursor-to-product ion transitions are monitored. For instance, in the analysis of ascorbic acid, MRM transitions such as m/z 175→115 (quantifier) and 175→89 (qualifier) are used. nih.gov A similar approach would be developed for Niacinamide Ascorbate, ensuring that only the target analyte is quantified, even in complex matrices.

Method Validation Parameters for Analytical Development

The development of a reliable analytical method for the quantification of Niacinamide Ascorbate requires rigorous validation to ensure its performance is suitable for its intended purpose. researchgate.netresearchgate.netnih.govnih.gov Method validation is a process that demonstrates that an analytical procedure is accurate, precise, specific, and reproducible. Key validation parameters are discussed below.

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The linearity of a method is typically evaluated by analyzing a series of standard solutions of varying concentrations. The response (e.g., peak area in chromatography) is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (R²) is calculated, with a value close to 1.0 indicating a strong linear relationship. unmas.ac.idresearchgate.net

Table 1: Examples of Linearity Data for Niacinamide and Ascorbic Acid from Various Analytical Methods

| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (r or R²) | Reference |

|---|---|---|---|---|

| Niacinamide | First-Order Derivative Spectrophotometry | 2 - 24 µg/mL | R² > 0.997 | acs.orgacs.org |

| Niacinamide | UV-Vis Spectrophotometry | 6 - 18 µg/mL | r = 0.999 | unmas.ac.id |

| Niacinamide | HPLC | 0.05 - 50 mg/L | Not specified | researchgate.net |

| Ascorbic Acid | First-Order Derivative Spectrophotometry | 2 - 24 µg/mL | R² > 0.997 | acs.orgacs.org |

| Ascorbic Acid | UV-Vis Spectrophotometry | 6 - 18 µg/mL | r = 0.9986 | unmas.ac.id |

| Ascorbic Acid | HPLC-MS | Not specified | R² = 0.999 | nih.gov |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies, expressed as a percentage. nih.govresearchgate.net

Intra-day precision is evaluated by analyzing the same sample multiple times on the same day, while inter-day precision is assessed by analyzing the sample on different days. For accuracy, a known amount of the analyte is added (spiked) into a sample matrix, and the percentage of the analyte recovered by the method is calculated.

Table 2: Examples of Precision and Accuracy Data for Niacinamide and Ascorbic Acid Derivatives

| Analyte | Parameter | Result | Reference |

|---|---|---|---|

| Niacinamide | Accuracy (% Recovery) | 98.60% - 99.73% | nih.govresearchgate.net |

| Niacinamide | Precision (%RSD) | <2% | nih.govresearchgate.net |

| 3-O-Ethyl Ascorbic Acid | Accuracy (% Recovery) | 97.88% - 100.63% | nih.govresearchgate.net |

| Ascorbic Acid | Accuracy (% Recovery) | 96.5% - 102.4% | acs.orgacs.org |

| 3-O-Ethyl Ascorbic Acid | Precision (%RSD) | <2% | nih.govresearchgate.net |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

These limits are crucial for determining the sensitivity of an analytical method, especially when analyzing samples with very low concentrations of the analyte. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Examples of LOD and LOQ Values for Niacinamide and Ascorbic Acid

| Analyte | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Niacinamide | HPLC | 0.398 µg/mL | 1.327 µg/mL | researchgate.net |

| Niacinamide | Spectrophotometry | 0.090 µg/mL | 0.37 µg/mL | acs.org |

| Ascorbic Acid | HPLC-MS | 0.1524 ng/mL | 0.4679 ng/mL | nih.gov |

| Ascorbic Acid | Spectrophotometry | 0.036 µg/mL | 0.108 µg/mL | acs.org |

| Ascorbic Acid | HPLC | 1.69 ng/L | 5.63 ng/L | orientjchem.org |

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, meaning the method produces a response for only the analyte of interest. researchgate.netresearchgate.netnih.gov

In the context of Niacinamide Ascorbate, a selective method must be able to distinguish it from its precursors (niacinamide and ascorbic acid), potential degradation products, and any other excipients in a formulation. acs.org Techniques like HPLC are inherently selective due to the physical separation of components on the chromatographic column. researchgate.net The use of a photodiode array (PDA) detector can further enhance selectivity by providing spectral information for each peak. researchgate.net First-order derivative spectrophotometry can also improve selectivity by resolving overlapping absorbance bands. acs.orgnih.gov The highest degree of selectivity is often achieved with MS/MS, particularly when using the MRM mode, which monitors a unique fragmentation pathway for the target analyte. nih.gov

Theoretical and Computational Chemistry of Niacinamide Ascorbate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to predict and analyze the three-dimensional structure and behavior of molecules and their complexes over time.

Niacinamide and Ascorbic Acid form a 1:1 charge-transfer complex. kindofstephen.comregimenlab.eu The formation of this complex, which is reversible, involves the transfer of an electron from Ascorbic Acid to Niacinamide, weakly holding the two molecules together. kindofstephen.com

Conformational analysis focuses on the spatial arrangement of the atoms in the Niacinamide Ascorbate (B8700270) complex. The most stable conformation is dictated by the intermolecular forces, primarily hydrogen bonding and electrostatic interactions. researchgate.net Theoretical studies have identified the key interaction sites that stabilize the complex. The hydrogen atoms of the enediol group of Ascorbic Acid interact with the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the amide group in Niacinamide. researchgate.net This leads to a specific geometric arrangement where the two molecules are oriented to maximize these favorable interactions. The complexation is also influenced by environmental factors such as pH, with optimal formation occurring around a pH of 3.8. kindofstephen.comregimenlab.eu At higher or lower pH values, the complex is less stable and the individual molecules are more likely to dissociate. kindofstephen.com

Simulations in solution, often using a polarizable continuum model (PCM) to represent the solvent, are crucial for understanding the real-world behavior of the Niacinamide Ascorbate complex. nih.gov The interaction between Niacinamide and Ascorbic Acid is characterized by the formation of hydrogen bonds. researchgate.net

Density Functional Theory (DFT) calculations have confirmed the specific sites of these interactions. researchgate.net The primary interactions are:

Hydrogen bonds between the hydrogen atoms on the enediol group of Ascorbic Acid. researchgate.net

The nitrogen atom on the pyridine ring of Niacinamide. researchgate.net

The carbonyl oxygen atom on the amide group of Niacinamide. researchgate.net

These interactions are significant as they affect the properties of the individual molecules. For instance, the formation of the complex has been observed to stabilize the Ascorbic Acid moiety against anaerobic degradation. cnu.edu.tw The equilibrium of the complex in solution is dynamic, with an association equilibrium constant of 1.45 at 25 °C, indicating that a significant portion of the molecules exists in the complex form under favorable conditions. kindofstephen.com

Table 1: Key Intermolecular Interactions in the Niacinamide Ascorbate Complex

| Molecule A (Donor/Acceptor) | Interaction Site on Molecule A | Molecule B (Donor/Acceptor) | Interaction Site on Molecule B | Type of Interaction | Reference |

|---|---|---|---|---|---|

| Ascorbic Acid | Hydrogen atoms on enediol group | Niacinamide | Nitrogen atom on pyridine ring | Hydrogen Bond | researchgate.net |

| Ascorbic Acid | Hydrogen atoms on enediol group | Niacinamide | Carbonyl oxygen atom on amide group | Hydrogen Bond | researchgate.net |

| Ascorbic Acid | Electron Donor | Niacinamide | Electron Acceptor | Charge-Transfer | kindofstephen.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of the Niacinamide Ascorbate complex. researchgate.netnih.gov

The formation of Niacinamide Ascorbate is characterized as a charge-transfer complex, which implies a significant change in the electronic structure of the constituent molecules. kindofstephen.com An electron is transferred from the electron-rich Ascorbic Acid to the Niacinamide molecule. kindofstephen.com DFT studies, often employing functionals like B3LYP, are used to analyze this phenomenon. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about chemical reactivity and stability. For Ascorbic Acid alone, the HOMO-LUMO energy gap has been calculated to be approximately 5.65 eV, indicating significant charge transfer capabilities. nepjol.info When the complex forms, the electronic distribution is altered. A proposed resonance structure suggests that the driving force for nucleophilic attack at the carbonyl carbon of the Ascorbic Acid moiety is significantly weakened by the complex formation, contributing to its stabilization. cnu.edu.tw

Global chemical reactivity parameters derived from DFT calculations, such as chemical hardness and potential, further quantify the antioxidant character and reactivity of the molecules. nih.gov

Quantum chemical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation. Studies on the Niacinamide Ascorbate complex have utilized UV, IR, and NMR spectroscopy to elucidate its structure. cnu.edu.tw

Theoretical calculations can predict vibrational frequencies corresponding to IR spectroscopy. A key experimental finding that can be modeled computationally is the reduction in the force constant of the carbonyl group of the Ascorbic Acid moiety within the complex. cnu.edu.tw This results in a measurable shift of approximately 7 cm⁻¹ to a lower field in the IR spectrum, confirming the involvement of this group in the complexation. cnu.edu.tw The formation of the complex also leads to an increased molar absorbance at 262 nm in the UV spectrum. cnu.edu.tw

Table 2: Predicted and Observed Spectroscopic Shifts for Niacinamide Ascorbate

| Spectroscopic Method | Observed Phenomenon | Quantitative Data | Theoretical Implication | Reference |

|---|---|---|---|---|

| IR Spectroscopy | Shift in Carbonyl Group Frequency (Ascorbic Acid moiety) | ~7 cm⁻¹ shift to lower field | Reduced force constant, involvement in complexation | cnu.edu.tw |

| UV Spectrophotometry | Change in Molar Absorbance | Increased absorbance at 262 nm | Formation of a new chemical entity (the complex) | cnu.edu.tw |

| Visual | Color Change | Yellow color formation | Charge-transfer complex formation | kindofstephen.com |

Structure-Activity Relationship (SAR) Studies (in silico)

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. For Niacinamide Ascorbate, these studies can predict its behavior in biological systems.

One aspect of SAR is the prediction of "drug-likeness," which assesses a molecule's potential to be a drug. In one computational screening, Niacinamide Ascorbate was assigned a drug-likeness score of 0.023806. researchgate.net Molecular docking, another in silico technique, predicts the binding affinity of a molecule to a protein target. In a virtual screening against Plasmodium falciparum phosphatidylinositol 3-kinase, Niacinamide Ascorbate showed a docking score of -6.1. researchgate.net

Furthermore, computational studies can help understand reactivity. While the complex can stabilize Ascorbic Acid, some research indicates that Niacinamide can act as a promoter for the photodegradation of Ascorbic Acid under UV light. regimenlab.euresearchgate.netnih.gov The proposed mechanism involves Niacinamide absorbing a photon, converting to an excited state, and then reacting with Ascorbic Acid. regimenlab.eu This highlights a structure-reactivity relationship where the complex's stability is dependent on environmental conditions like the presence of UV radiation.

Table 3: In Silico SAR Data for Niacinamide Ascorbate

| In Silico Method | Parameter | Predicted Value | Target/Context | Reference |

|---|---|---|---|---|

| Drug-Likeness Prediction | Score | 0.023806 | General drug-likeness | researchgate.net |

| Molecular Docking | Docking Score | -6.1 | Plasmodium falciparum phosphatidylinositol 3-kinase | researchgate.net |

Docking Studies of Molecular Interactions with Biological Targets

Niacinamide ascorbate is a complex formed through a reversible, 1:1 charge-transfer interaction between niacinamide and ascorbic acid. regimenlab.eu While direct molecular docking studies specifically analyzing the interaction of the complete niacinamide ascorbate complex with biological targets are not extensively documented in publicly available research, computational studies on its individual components provide significant insights into their potential biological interactions. These studies help to elucidate the binding affinities and mechanisms by which niacinamide and ascorbic acid may engage with protein targets.

Molecular Docking of Niacinamide

Molecular docking simulations have been employed to investigate the interaction of niacinamide with various biological targets. One study explored the binding affinity of 21 different vitamins, including niacinamide, with 11 types of interleukins, which are cytokines involved in immune and inflammatory responses. unklab.ac.id The results, measured in binding affinity (kcal/mol), indicate the strength of the bond, with more negative values suggesting a stronger interaction. unklab.ac.id Niacinamide was found to have an average binding affinity of -4.41 kcal/mol across the tested interleukins. unklab.ac.id

Another computational study combined spectroscopic techniques with molecular docking to analyze the interaction between niacinamide and Human Serum Albumin (HSA), a primary transport protein in the blood. researchgate.net These studies are crucial for understanding how niacinamide is distributed and made available within the body. The research confirmed that niacinamide binds to HSA, and competitive site marker experiments can reveal specific binding locations on the protein. researchgate.net

Table 1: Average Binding Affinity of Niacinamide with Interleukins This table presents the average binding affinity from a molecular docking study of niacinamide against a panel of 11 interleukins. A more negative value indicates a stronger predicted interaction.

| Compound | Average Binding Affinity (kcal/mol) | Biological Target Class |

| Niacinamide | -4.41 | Interleukins |